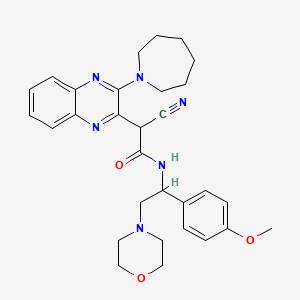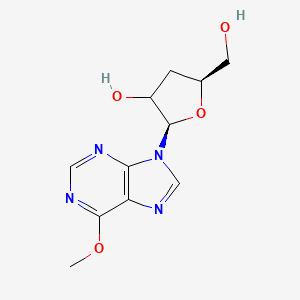
(2R,5S)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol is a nucleoside analog, which is a type of compound that mimics the structure of naturally occurring nucleosides Nucleosides are the building blocks of nucleic acids, such as DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar derivative and a purine base.
Glycosylation Reaction: The sugar derivative undergoes a glycosylation reaction with the purine base to form the nucleoside analog.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction.
Methoxylation: The methoxy group is introduced through a methoxylation reaction.
Industrial Production Methods
Industrial production methods for nucleoside analogs often involve large-scale chemical synthesis using automated reactors. The process includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield.
Purification: The compound is purified using techniques such as crystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a deoxy derivative.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Deoxy derivatives.
Substitution Products: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,5S)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its interactions with enzymes and nucleic acids.
Medicine
In medicine, it is investigated for its potential as an antiviral or anticancer agent. It can inhibit viral replication or induce apoptosis in cancer cells.
Industry
In industry, nucleoside analogs are used in the production of pharmaceuticals and as research tools in biotechnology.
Wirkmechanismus
The mechanism of action of (2R,5S)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may inhibit enzymes involved in DNA or RNA synthesis, leading to the inhibition of viral replication or the induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
(2R,5S)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol is unique due to its specific structural features, such as the methoxy group on the purine base and the hydroxymethyl group on the sugar moiety. These features may confer unique biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C11H14N4O4 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(2R,5S)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O4/c1-18-10-8-9(12-4-13-10)15(5-14-8)11-7(17)2-6(3-16)19-11/h4-7,11,16-17H,2-3H2,1H3/t6-,7?,11+/m0/s1 |
InChI-Schlüssel |
QKHSJWMRKTZSRT-NSMOOJLNSA-N |
Isomerische SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3C(C[C@H](O3)CO)O |
Kanonische SMILES |
COC1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



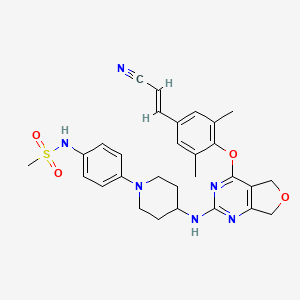
![(1R,4S,5R,9R,10S,11S,13R,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15141075.png)
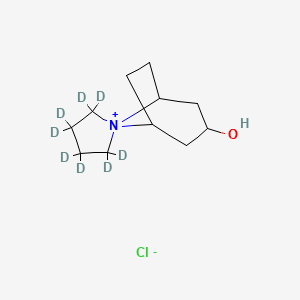
![4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B15141088.png)
![[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15141090.png)
![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)
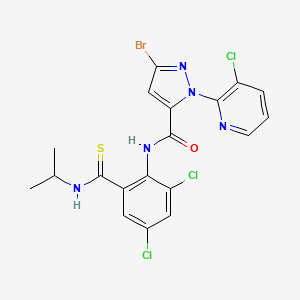
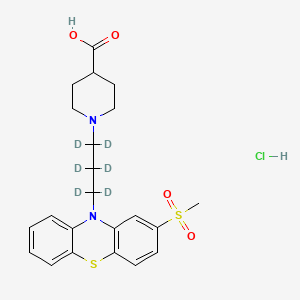

![[1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)
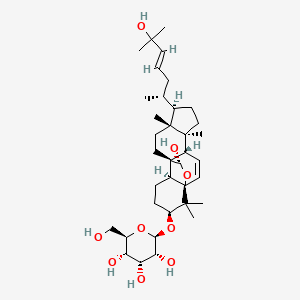
![2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine](/img/structure/B15141137.png)
